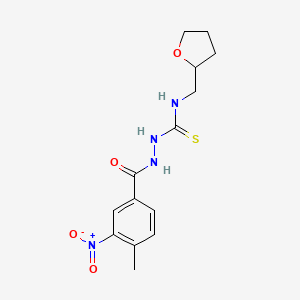
N-(2-methoxy-4-nitrophenyl)-N'-(2-pyridinylmethyl)thiourea
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-N'-(2-pyridinylmethyl)thiourea, also known as MNPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are known for their diverse biological activities. MNPT has been found to possess a wide range of biochemical and physiological effects, making it an interesting compound for researchers to study.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-N'-(2-pyridinylmethyl)thiourea involves its ability to inhibit the activity of an enzyme known as NADPH oxidase. This enzyme is responsible for the production of ROS in cells, and its inhibition by N-(2-methoxy-4-nitrophenyl)-N'-(2-pyridinylmethyl)thiourea leads to a decrease in ROS levels. N-(2-methoxy-4-nitrophenyl)-N'-(2-pyridinylmethyl)thiourea achieves this inhibition by binding to a specific site on the enzyme, thereby preventing its activation.
Biochemical and physiological effects:
N-(2-methoxy-4-nitrophenyl)-N'-(2-pyridinylmethyl)thiourea has been found to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit ROS production, it has also been shown to have anti-inflammatory and anti-tumor properties. These effects are thought to be mediated by its ability to modulate the activity of various signaling pathways in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxy-4-nitrophenyl)-N'-(2-pyridinylmethyl)thiourea for lab experiments is its high selectivity for NADPH oxidase. This selectivity allows researchers to study the specific effects of ROS on biological processes, without the confounding effects of other ROS-producing enzymes. However, one limitation of N-(2-methoxy-4-nitrophenyl)-N'-(2-pyridinylmethyl)thiourea is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on N-(2-methoxy-4-nitrophenyl)-N'-(2-pyridinylmethyl)thiourea. One area of interest is the development of more potent analogs of the compound, which could be used to study its effects at lower concentrations. Another area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of inflammatory and neoplastic diseases. Finally, there is also potential for research on the use of N-(2-methoxy-4-nitrophenyl)-N'-(2-pyridinylmethyl)thiourea as a tool for studying the role of ROS in aging and age-related diseases.
Applications De Recherche Scientifique
N-(2-methoxy-4-nitrophenyl)-N'-(2-pyridinylmethyl)thiourea has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying the role of reactive oxygen species (ROS) in biological systems. ROS are known to play a key role in a variety of physiological processes, including cell signaling, gene expression, and apoptosis. N-(2-methoxy-4-nitrophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to selectively inhibit the production of ROS in cells, making it a valuable tool for studying the mechanisms underlying these processes.
Propriétés
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(pyridin-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-21-13-8-11(18(19)20)5-6-12(13)17-14(22)16-9-10-4-2-3-7-15-10/h2-8H,9H2,1H3,(H2,16,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQXSBZLYVYBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130394.png)

![methyl 2-[({[1-(2,5-dimethylphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4130406.png)
![methyl (1-{[(4-ethylphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4130409.png)
![2-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B4130413.png)

![9-[3-(benzyloxy)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4130430.png)

![ethyl 5-benzyl-2-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130437.png)

![4-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-6-methylquinolin-2(1H)-one](/img/structure/B4130448.png)

![N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B4130467.png)
